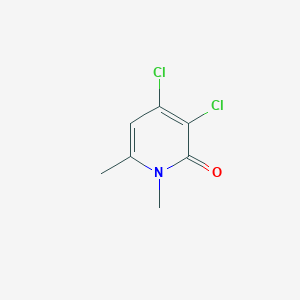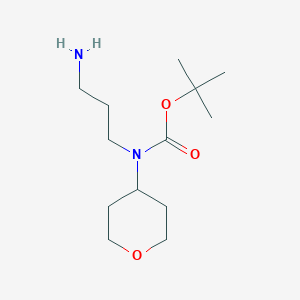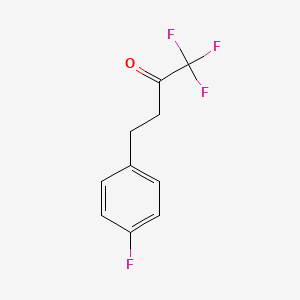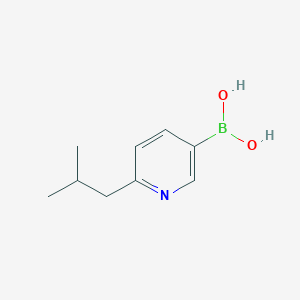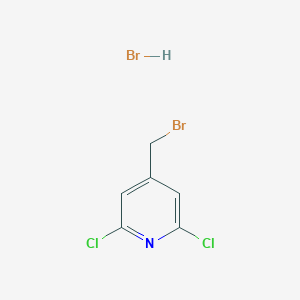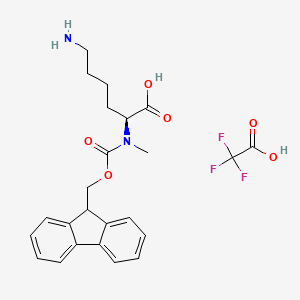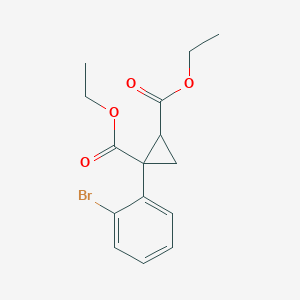
Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate is a chemical compound that belongs to the class of cyclopropane derivatives Cyclopropane derivatives are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate typically involves the reaction of ethyl cyanoacetate with 2-bromobenzaldehyde in the presence of a base such as triethylamine and a brominating agent like cyanogen bromide. The reaction proceeds through a cyclopropanation mechanism, where the intermediate formed undergoes intramolecular nucleophilic attack to yield the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted cyclopropane derivatives.
Reduction: Formation of diethyl cyclopropane-1,2-dicarboxylate.
Oxidation: Formation of diethyl cyclopropane-1,2-dicarboxylic acid.
科学研究应用
Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Used in the synthesis of polymers and other materials with unique properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
作用机制
The mechanism of action of diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate involves its reactivity due to the strained cyclopropane ring. The compound can undergo ring-opening reactions, which are facilitated by nucleophiles or electrophiles. The bromine atom also provides a site for further functionalization, allowing the compound to interact with various molecular targets and pathways .
相似化合物的比较
Similar Compounds
- Diethyl 1,1-cyclopropanedicarboxylate
- Diethyl 1,2-dicyano-3-arylcyclopropane-1,2-dicarboxylate
- Diethyl 1,2-dicyano-3-alkylcyclopropane-1,2-dicarboxylate
Uniqueness
Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate is unique due to the presence of the bromine atom, which imparts additional reactivity and allows for further functionalization.
属性
分子式 |
C15H17BrO4 |
|---|---|
分子量 |
341.20 g/mol |
IUPAC 名称 |
diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H17BrO4/c1-3-19-13(17)11-9-15(11,14(18)20-4-2)10-7-5-6-8-12(10)16/h5-8,11H,3-4,9H2,1-2H3 |
InChI 键 |
JMFDKDBFANBYTL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CC1(C2=CC=CC=C2Br)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


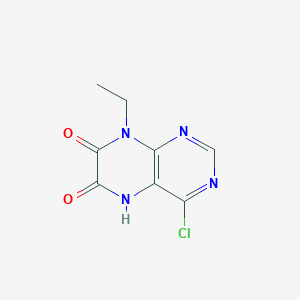
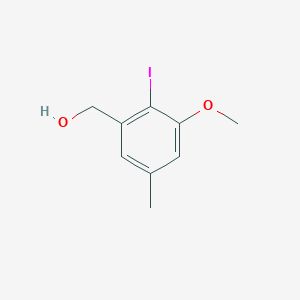
![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13011966.png)
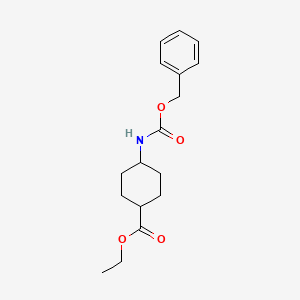
![Decahydro-1H-benzo[b]azepine](/img/structure/B13011984.png)
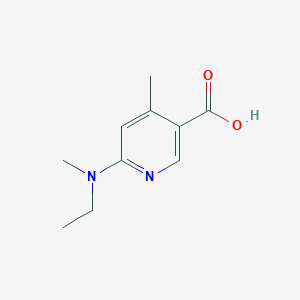
![Pyrrolo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13011994.png)
